Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Overview
Description
Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound with the CAS Number: 921224-62-6. It has a molecular weight of 308.33 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 6-methoxy-7-nitro-3,4-dihydroisoquinoline-2 (1H)-carboxylate . The InChI code for the compound is 1S/C15H20N2O5/c1-15 (2,3)22-14 (18)16-6-5-10-8-13 (21-4)12 (17 (19)20)7-11 (10)9-16/h7-8H,5-6,9H2,1-4H3 .Physical and Chemical Properties Analysis
The compound is a solid in its physical form . It has a molecular weight of 308.33 .Scientific Research Applications
Synthesis and Chemical Properties
Reductive Amination for Synthesis : A study by Zlatoidský and Gabos (2009) describes the synthesis of related tetrahydroisoquinoline compounds through reductive amination, highlighting a method that could potentially be applicable to the synthesis of Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Zlatoidský & Gabos, 2009).
Nitration Processes and Radical Synthesis : Ivanov et al. (1976) discuss the synthesis of nitroxide radicals, including compounds similar in structure to the subject molecule. This research might offer insights into the chemical properties and synthesis pathways of nitro-substituted tetrahydroisoquinolines (Ivanov, Kokorin, Shapiro, & Rozantsev, 1976).
Applications in Drug Development and Catalysis
Marine Drug Synthesis : Li et al. (2013) describe the synthesis of 4H-chromene-2-carboxylic acid derivatives, which are used in antitumor antibiotic tetrahydroisoquinoline products. This could imply potential applications of similar tetrahydroisoquinoline derivatives in the development of novel pharmaceuticals (Li, Wang, Wang, Luo, & Wu, 2013).
Stroke Treatment Advances : Marco-Contelles (2020) highlights the use of tetrahydroisoquinoline derivatives in stroke treatment, demonstrating the therapeutic potential of such compounds in neurological conditions (Marco-Contelles, 2020).
Coordination Compounds for Catalysis : Jansa et al. (2007) explore the synthesis of coordination compounds based on tetrahydroisoquinoline-carboxylic acid. These compounds have applications in enantioselective catalysis, indicating potential industrial and synthetic applications of tetrahydroisoquinoline derivatives (Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007).
C-3 Nitration for Organic Synthesis : Zhao et al. (2015) discuss a method for the nitration of quinoline N-oxides using tert-butyl nitrite, which could be relevant for modifying the nitro group in similar compounds (Zhao, Li, Xia, & Li, 2015).
Potential in Pharmaceutical Research
Peroxisome Proliferator-Activated Receptor Agonists : Otake et al. (2015) synthesized tetrahydroisoquinoline-3-carboxylic acid derivatives with significant human peroxisome proliferator-activated receptor γ (PPARγ) agonistic activity. This points to the potential of similar structures in developing drugs targeting metabolic diseases (Otake et al., 2015).
Genotoxicity Modulation Studies : Skolimowski et al. (2010) examined the modulation of genotoxicity by derivatives of tert-butyl nitroxides. This research could be relevant for understanding the biological interactions and safety profiles of similar compounds (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-methoxy-7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-6-5-10-8-13(21-4)12(17(19)20)7-11(10)9-16/h7-8H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGSQXWPJRFDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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